molecular formula C14H14N2O5 B3056028 2-({[(Benzyloxy)carbonyl]amino}methyl)-5-methyl-1,3-oxazole-4-carboxylic acid CAS No. 683815-52-3

2-({[(Benzyloxy)carbonyl]amino}methyl)-5-methyl-1,3-oxazole-4-carboxylic acid

Cat. No.: B3056028
CAS No.: 683815-52-3
M. Wt: 290.27
InChI Key: AESPCRHNBNXUAS-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as indolecarboxamides and derivatives . These are compounds containing a carboxamide group attached to an indole . The compound with the carbonyl functional group will tautomerize to the enol form .


Synthesis Analysis

The synthesis of such compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process . Additionally, the reduction of nitro groups and aryl ketones is a common step in the synthesis of such compounds .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The presence of a carbonyl group, an amine group, and a benzyloxy group would contribute to the complexity of the molecular structure .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the presence of the carbonyl and amine groups. The carbonyl group is known to undergo nucleophilic addition reactions . The amine group can undergo a variety of reactions, including the formation of Schiff bases .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the carbonyl, amine, and benzyloxy groups. These groups can contribute to the polarity, solubility, and reactivity of the compound .

Scientific Research Applications

Synthesis and Transformations

Research by Prokopenko et al. (2010) involves the synthesis and transformations of derivatives related to 1,3-oxazole-4-carboxylic acids. This work highlights the methods for synthesizing functional derivatives and their further transformations, which is relevant for understanding the applications of similar compounds like 2-({[(Benzyloxy)carbonyl]amino}methyl)-5-methyl-1,3-oxazole-4-carboxylic acid in synthetic chemistry (Prokopenko et al., 2010).

Polymer Synthesis

Kricheldorf and Thomsen (1992) discuss the preparation of 2-(4-Carboxyphenyl)benzoxazole-5-carboxylic acid and its use in polycondensations for creating thermotropic polyesters. This indicates the potential of using structurally related oxazole-carboxylic acids in the synthesis of novel polymeric materials (Kricheldorf & Thomsen, 1992).

Peptide Synthesis

Crisma et al. (1997) have conducted studies on the structures of 2-alkoxy-5(4H)-oxazolones derived from urethane-protected amino acids. Their findings are significant for understanding the reactivity and structural characteristics of oxazole derivatives in peptide synthesis, which could be relevant for compounds like this compound (Crisma et al., 1997).

Medicinal Chemistry

Piper et al. (1982) present syntheses involving N-[4-[[(Benzyloxy)carbonyl]methylamino]benzoyl]-L-glutamic acid alpha-benzyl ester, a compound structurally related to this compound. Their work sheds light on the potential applications of similar compounds in the development of inhibitors and therapeutic agents (Piper et al., 1982).

Future Directions

The future directions for the study and use of this compound could include further exploration of its synthesis, analysis of its molecular structure, and investigation of its chemical reactions. Additionally, more research could be done to determine its mechanism of action and to fully characterize its physical and chemical properties .

Properties

IUPAC Name

5-methyl-2-(phenylmethoxycarbonylaminomethyl)-1,3-oxazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5/c1-9-12(13(17)18)16-11(21-9)7-15-14(19)20-8-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,15,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AESPCRHNBNXUAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)CNC(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501142101
Record name 5-Methyl-2-[[[(phenylmethoxy)carbonyl]amino]methyl]-4-oxazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501142101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

683815-52-3
Record name 5-Methyl-2-[[[(phenylmethoxy)carbonyl]amino]methyl]-4-oxazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=683815-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-2-[[[(phenylmethoxy)carbonyl]amino]methyl]-4-oxazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501142101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-({[(Benzyloxy)carbonyl]amino}methyl)-5-methyl-1,3-oxazole-4-carboxylic acid
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2-({[(Benzyloxy)carbonyl]amino}methyl)-5-methyl-1,3-oxazole-4-carboxylic acid
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